molecular formula C15H14N2O4S B14931996 5-methyl-N-{(2Z)-3-[(5-methylfuran-2-yl)carbonyl]-1,3-thiazolidin-2-ylidene}furan-2-carboxamide

5-methyl-N-{(2Z)-3-[(5-methylfuran-2-yl)carbonyl]-1,3-thiazolidin-2-ylidene}furan-2-carboxamide

Cat. No.: B14931996
M. Wt: 318.3 g/mol
InChI Key: CXSXDGACOXPQMV-UHFFFAOYSA-N
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Description

5-METHYL-N-[(2Z)-3-(5-METHYLFURAN-2-CARBONYL)-13-THIAZOLIDIN-2-YLIDENE]FURAN-2-CARBOXAMIDE is a complex organic compound featuring a furan ring, a thiazolidine ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N-[(2Z)-3-(5-METHYLFURAN-2-CARBONYL)-13-THIAZOLIDIN-2-YLIDENE]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of 5-methylfuran-2-carboxaldehyde, which can be synthesized from 5-methylfurfural . This intermediate is then reacted with thiazolidine derivatives under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as green chemistry, nano-catalysis, and multicomponent reactions are often employed to enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-METHYL-N-[(2Z)-3-(5-METHYLFURAN-2-CARBONYL)-13-THIAZOLIDIN-2-YLIDENE]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield β-formylacrylic acid and maleic acid derivatives .

Scientific Research Applications

5-METHYL-N-[(2Z)-3-(5-METHYLFURAN-2-CARBONYL)-13-THIAZOLIDIN-2-YLIDENE]FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-METHYL-N-[(2Z)-3-(5-METHYLFURAN-2-CARBONYL)-13-THIAZOLIDIN-2-YLIDENE]FURAN-2-CARBOXAMIDE exerts its effects involves interactions with molecular targets and pathways. The furan and thiazolidine rings are known to interact with various enzymes and receptors, influencing biological processes. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-N-[(2Z)-3-(5-METHYLFURAN-2-CARBONYL)-13-THIAZOLIDIN-2-YLIDENE]FURAN-2-CARBOXAMIDE is unique due to its combination of furan and thiazolidine rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

IUPAC Name

5-methyl-N-[3-(5-methylfuran-2-carbonyl)-1,3-thiazolidin-2-ylidene]furan-2-carboxamide

InChI

InChI=1S/C15H14N2O4S/c1-9-3-5-11(20-9)13(18)16-15-17(7-8-22-15)14(19)12-6-4-10(2)21-12/h3-6H,7-8H2,1-2H3

InChI Key

CXSXDGACOXPQMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)N=C2N(CCS2)C(=O)C3=CC=C(O3)C

Origin of Product

United States

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